molecular formula C6H10O2 B13990417 2-Methyl-3-(3-methyloxiran-2-yl)oxirane CAS No. 51153-42-5

2-Methyl-3-(3-methyloxiran-2-yl)oxirane

Cat. No.: B13990417
CAS No.: 51153-42-5
M. Wt: 114.14 g/mol
InChI Key: SINVKWSLMGHBSX-UHFFFAOYSA-N
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Description

2-Methyl-3-(3-methyloxiran-2-yl)oxirane is an organic compound with the molecular formula C6H10O2. It is a type of epoxide, which is characterized by a three-membered ring containing an oxygen atom. Epoxides are highly reactive due to the strain in the three-membered ring, making them valuable intermediates in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(3-methyloxiran-2-yl)oxirane typically involves the epoxidation of alkenes. One common method is the reaction of 2-methyl-2-butene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions. The reaction proceeds via the formation of a peracid intermediate, which then transfers an oxygen atom to the alkene, forming the epoxide ring .

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale epoxidation processes. These processes utilize catalysts such as titanium silicalite-1 (TS-1) in the presence of hydrogen peroxide as the oxidant. The reaction is carried out in a continuous flow reactor, allowing for efficient production of the epoxide .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(3-methyloxiran-2-yl)oxirane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Methyl-3-(3-methyloxiran-2-yl)oxirane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-3-(3-methyloxiran-2-yl)oxirane involves the opening of the epoxide ring, which is highly strained and reactive. This ring-opening can occur through nucleophilic attack, leading to the formation of various products depending on the nucleophile. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophile and the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3-(3-methyloxiran-2-yl)oxirane is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound in organic synthesis and industrial applications .

Properties

CAS No.

51153-42-5

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

IUPAC Name

2-methyl-3-(3-methyloxiran-2-yl)oxirane

InChI

InChI=1S/C6H10O2/c1-3-5(7-3)6-4(2)8-6/h3-6H,1-2H3

InChI Key

SINVKWSLMGHBSX-UHFFFAOYSA-N

Canonical SMILES

CC1C(O1)C2C(O2)C

Origin of Product

United States

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